N-(7-Methoxy-1-phenazinyl)acetamide
Description
N-(7-Methoxy-1-phenazinyl)acetamide is an acetamide derivative featuring a phenazine core substituted with a methoxy group at the 7-position. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
CAS No. |
18450-07-2 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
InChI Key |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Synonyms |
N-(7-Methoxy-1-phenazinyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Phenazine vs. Benzimidazole Derivatives
- N-(7-Methoxy-2-methyl-1H-benzimidazol-5-yl)acetamide (CAS 847829-93-0, ): Structure: Replaces phenazine with a benzimidazole core (two fused benzene and imidazole rings). Bioactivity: Benzimidazoles are associated with antiviral and antiparasitic activities, though specific data for this compound is unavailable .
Phenazine vs. Naphthol Derivatives
- 1-Acetamino-7-naphthol (CAS 6470-18-4, ): Structure: Features a naphthalene ring with hydroxyl and acetamide groups.
Substituent Effects
Methoxy Group vs. Sulfonyl/Piperazinyl Groups
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) ():
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) ():
Electron-Withdrawing vs. Electron-Donating Groups
Pharmacological Activities of Acetamide Derivatives
Analgesic Agents
- Compound 35 (): Demonstrated superior analgesic activity via sulfonamide-mediated COX-2 inhibition .
- N-(7-Methoxy-1-phenazinyl)acetamide : Hypothesized to exhibit milder analgesic effects due to the absence of sulfonamide groups.
Antimicrobial and Antifungal Agents
- Compounds 47–50 (): Benzo[d]thiazole-sulfonyl-piperazine acetamides show gram-positive and fungal activity via membrane disruption .
Anticancer Agents
Comparative Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Bioactivity |
|---|---|---|
| Methoxy (-OCH₃) | Target compound | Enhances solubility; modulates electron density |
| Sulfonyl (-SO₂-) | Compound 35 | Improves enzyme inhibition (e.g., COX-2) |
| Trichloro (-CCl₃) | N-(3,5-Dichlorophenyl) | Increases crystallinity; alters metabolism |
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